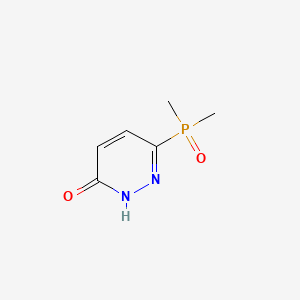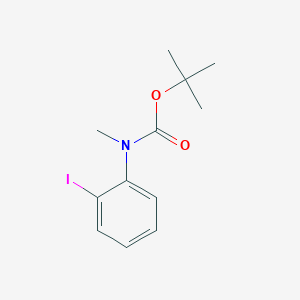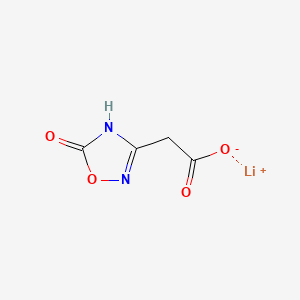
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is a compound that features a lithium ion paired with a 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate anion. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with an ester in the presence of a dehydrating agent . For example, the preparation of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate can be achieved by reacting an appropriate acylhydrazide with ethyl bromoacetate under reflux conditions .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1,2,4-Oxadiazoles can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxadiazole ring can occur under strong oxidative conditions.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazides.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can yield hydrazides .
科学的研究の応用
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,2,4-oxadiazoles often involves interaction with specific molecular targets and pathways. For instance, some oxadiazoles act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.
類似化合物との比較
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its stability and use in various chemical applications.
1,3,4-Oxadiazole: Widely studied for its biological activities and potential therapeutic applications.
Uniqueness
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C4H3LiN2O4 |
|---|---|
分子量 |
150.0 g/mol |
IUPAC名 |
lithium;2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H4N2O4.Li/c7-3(8)1-2-5-4(9)10-6-2;/h1H2,(H,7,8)(H,5,6,9);/q;+1/p-1 |
InChIキー |
MSZDAUCFHGSQAG-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(C1=NOC(=O)N1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




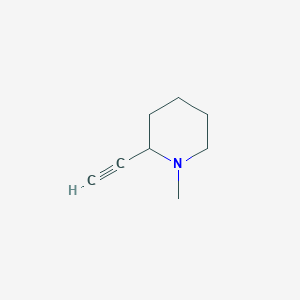
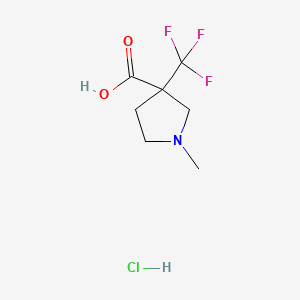
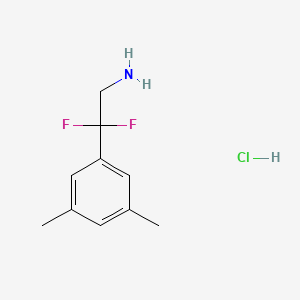


![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)



